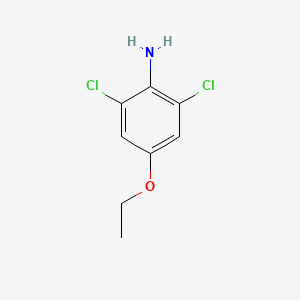
2,6-Dichloro-4-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-ethoxyaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic hydrocarbon groups. This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring, making it a dichloroaniline derivative. It is commonly used in various chemical processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-ethoxyaniline typically involves the chlorination of 4-nitroaniline followed by reduction and ethoxylation. The process begins with the chlorination of 4-nitroaniline using chlorine bleaching liquor in the presence of hydrochloric acid or nitric acid. The reaction is carried out at low temperatures (5° to 10°C) initially and then gradually increased to 70°C to complete the chlorination .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-ethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed: The major products formed from these reactions include various dichloroaniline derivatives, which can be further utilized in the synthesis of dyes, herbicides, and pharmaceuticals .
Scientific Research Applications
2,6-Dichloro-4-ethoxyaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein tagging.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,6-Dichloro-4-ethoxyaniline is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to other dichloroanilinesFor instance, the ethoxy group can influence the compound’s ability to participate in specific reactions and its interaction with biological targets .
Properties
CAS No. |
51225-20-8 |
|---|---|
Molecular Formula |
C8H9Cl2NO |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
2,6-dichloro-4-ethoxyaniline |
InChI |
InChI=1S/C8H9Cl2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |
InChI Key |
YEBYUUOTDWKSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















